molecular formula C7H7N3OS B2913489 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone CAS No. 187597-18-8

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone

Cat. No.: B2913489
CAS No.: 187597-18-8
M. Wt: 181.21
InChI Key: KXOWOWVIBUGLEU-UHFFFAOYSA-N
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Description

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone is a heterocyclic compound with a molecular formula of C7H7N3OS and a molecular weight of 181.21 g/mol This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and an ethanone group attached to the 5-position of the triazole ring

Scientific Research Applications

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Future Directions

The future directions for the study of “1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone” could involve further exploration of its biological activities, as thiazolo[3,2-b][1,2,4]triazole derivatives are known to possess a wide range of such activities . Additionally, the development of more eco-friendly synthesis methods could be a potential area of research .

Preparation Methods

The synthesis of 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide with appropriate reagents . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex structures.

Comparison with Similar Compounds

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity.

Properties

IUPAC Name

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-4-6(5(2)11)12-7-8-3-9-10(4)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOWOWVIBUGLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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